![molecular formula C7H3Cl2NO B1310465 2,5-Dichlorobenzooxazole CAS No. 3621-81-6](/img/structure/B1310465.png)
2,5-Dichlorobenzooxazole
Overview
Description
2,5-Dichlorobenzooxazole is a chemical compound with the molecular formula C7H3Cl2NO . It has a molecular weight of 188.01 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for 2,5-Dichlorobenzooxazole is 2,5-dichloro-1,3-benzoxazole . The InChI code for this compound is 1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H .Physical And Chemical Properties Analysis
2,5-Dichlorobenzooxazole is a solid at room temperature . It is stored in a refrigerator .Scientific Research Applications
Cancer Therapy
Benzoxazole derivatives, including 2,5-Dichlorobenzooxazole, have been synthesized and evaluated for their pharmacological activities, particularly in cancer therapy . They interact with key biological targets implicated in diseases such as cancer . For instance, 2-thioacetamide linked benzoxazole-benzamide conjugates were synthesized as potential inhibitors of VEGFR-2, a key player in tumor angiogenesis .
Diabetes Management
Benzoxazole derivatives have shown promise in the management of diabetes . They interact with biological targets implicated in diabetes, offering potential for the development of new therapeutic agents .
Pain and Inflammation Management
Benzoxazole derivatives have been evaluated for their activities in managing pain and inflammation . Their interactions with biological targets implicated in these conditions make them potential candidates for drug development .
Cardiovascular Disorders
Benzoxazole derivatives have shown potential in the treatment of cardiovascular disorders . They interact with key biological targets implicated in these diseases, offering potential for the development of new therapeutic agents .
Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant antimicrobial activity . For instance, some compounds showed high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .
Anticancer Activity
Certain benzoxazole derivatives have shown promising anticancer activity . For example, compounds 4, 6, 25, and 26 had the best anticancer activity in comparison to 5-fluorouracil .
Antifungal Activity
Benzoxazole derivatives have also shown antifungal activity . Compound 19 was most potent against A. niger and compound 1 was most effective against C. albicans .
Synthesis of New Biological Materials
Benzoxazoles, including 2,5-Dichlorobenzooxazole, are used as intermediates for the preparation of new biological materials . Their wide spectrum of pharmacological activities makes them prominent in medicinal chemistry .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
It’s known that this compound is widely used in the manufacture of pesticides and fungicides , suggesting that its targets could be specific enzymes or proteins in pests and fungi.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Dichlorobenzooxazole . Factors such as temperature, pH, and presence of other chemicals can affect its solubility, stability, and interaction with targets. It’s also important to note that this compound should be handled carefully due to potential health hazards .
properties
IUPAC Name |
2,5-dichloro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXBFDPBVQGJOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439214 | |
Record name | 2,5-dichlorobenzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorobenzooxazole | |
CAS RN |
3621-81-6 | |
Record name | 2,5-dichlorobenzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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